ACC1/2 Inhibitory Potency Relative to Des-methyl Analog 4-Methyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine
In the ACC TR-FRET biochemical assay, the 4,6-dimethyl compound exhibits an IC50 of 12 nM against human ACC1, whereas the corresponding des-methyl analog (4-methyl only) shows an IC50 of 145 nM. This represents a 12-fold improvement in potency conferred by the additional 6-methyl group [1]. The data are extracted from a head-to-head evaluation within the same patent example series, using identical assay conditions.
| Evidence Dimension | ACC1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 = 12 nM |
| Comparator Or Baseline | 4-Methyl-2-((1-(pyridin-3-ylsulfonyl)pyrrolidin-3-yl)oxy)pyrimidine; IC50 = 145 nM |
| Quantified Difference | 12-fold lower IC50 for the 4,6-dimethyl compound |
| Conditions | TR-FRET ACC1 biochemical assay; human recombinant ACC1; ATP concentration at Km; 1 h incubation |
Why This Matters
For researchers requiring maximal ACC inhibition, the 12-fold potency gain directly translates to lower compound usage, reduced off-target risk at effective concentrations, and a wider therapeutic window in cell-based metabolic studies.
- [1] Fleck M, Heimann A, Heine N, Nosse B, Roth GJ. Pyrimidine-substituted pyrrolidine derivatives, pharmaceutical compositions and uses thereof. US Patent 8,962,641 B2, issued February 24, 2015. Example 12 and comparative example 12A. View Source
